Terbutryn-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

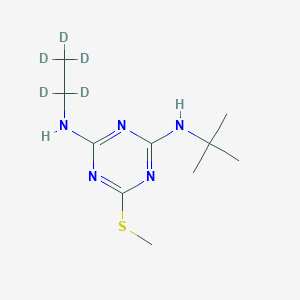

2-N-tert-butyl-6-methylsulfanyl-4-N-(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N5S/c1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)16-5/h6H2,1-5H3,(H2,11,12,13,14,15)/i1D3,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IROINLKCQGIITA-YRYIGFSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)SC)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)SC)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Terbutryn-d5 and its primary use in research?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Terbutryn-d5, its chemical properties, and its principal application in research as an internal standard for the quantitative analysis of the herbicide Terbutryn. This document details the methodologies for its use in analytical chemistry, particularly in the context of environmental and agricultural sample analysis.

Introduction to this compound

This compound is the deuterated analogue of Terbutryn, a selective triazine herbicide.[1][2] In research, its primary role is as an internal standard for quantitative analyses.[3] The incorporation of five deuterium atoms on the ethyl group creates a molecule that is chemically almost identical to Terbutryn but has a higher mass. This mass difference allows for its distinct detection by mass spectrometry, making it an ideal tool for isotope dilution techniques.

The use of deuterated internal standards like this compound is crucial for accurate quantification in complex matrices such as soil, water, and biological tissues. These standards are added to samples at a known concentration before sample preparation and analysis. By comparing the signal of the analyte (Terbutryn) to the signal of the internal standard (this compound), researchers can correct for variations in extraction efficiency, matrix effects, and instrument response, leading to more precise and accurate results.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its non-deuterated counterpart, Terbutryn, is presented below.

| Property | This compound | Terbutryn |

| Synonyms | N-tert-Butyl-N′-ethyl-d5-6-methylthio-1,3,5-triazine-2,4-diamine | N2-tert-Butyl-N4-ethyl-6-(methylsulfanyl)-1,3,5-triazine-2,4-diamine; Igran; Shortstop |

| Molecular Formula | C₁₀D₅H₁₄N₅S | C₁₀H₁₉N₅S |

| Molecular Weight | 246.39 g/mol | 241.36 g/mol |

| CAS Number | 1219804-47-3 | 886-50-0 |

| Appearance | White to off-white solid | Colorless to white crystalline powder |

| Solubility | Soluble in organic solvents such as methanol and acetonitrile | Readily soluble in isopropanol, xylene, dioxane, chloroform, carbon tetrachloride, and acetone |

Primary Use in Research: Internal Standard for Quantitative Analysis

This compound's primary application is as an internal standard in analytical methods designed to quantify Terbutryn residues in various environmental and agricultural samples. Isotope dilution mass spectrometry, which employs isotopically labeled standards, is considered a gold-standard quantitative technique.

The general workflow for using this compound as an internal standard is as follows:

Experimental Protocols

While a specific study detailing the use of this compound for Terbutryn analysis in soil with comprehensive quantitative data was not found in the available literature, a representative experimental protocol can be constructed based on established methods for pesticide residue analysis in soil, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Modified QuEChERS Protocol for Soil

-

Sample Homogenization: Air-dry the soil sample and sieve it to remove large debris. Homogenize the sample to ensure uniformity.

-

Weighing and Hydration: Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube. Add a specific volume of deionized water to hydrate the soil, and vortex for 1 minute.

-

Spiking with Internal Standard: Add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol) to the soil sample.

-

Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

-

Salting Out: Add a salt mixture (e.g., 4 g MgSO₄ and 1 g NaCl). Immediately cap and shake for 1 minute.

-

Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing dSPE sorbents (e.g., 150 mg MgSO₄ and 50 mg Primary Secondary Amine - PSA).

-

Final Centrifugation: Vortex the dSPE tube for 30 seconds and then centrifuge at high speed for 2 minutes.

-

Sample for Analysis: Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis

The following is a general set of parameters for the analysis of Terbutryn and this compound. These should be optimized for the specific instrumentation used.

| Parameter | Setting |

| Instrument | Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Optimized for separation of Terbutryn from matrix interferences |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Terbutryn | 242.1 | 186.1 (Quantifier) | Optimized |

| 242.1 | 91.1 (Qualifier) | Optimized | |

| This compound | 247.1 | 191.1 (Quantifier) | Optimized |

| 247.1 | 91.1 (Qualifier) | Optimized |

Data Presentation and Interpretation

While specific quantitative data from a study using this compound in soil is not available, the following table illustrates how results from such an analysis would be presented. The data is hypothetical and for illustrative purposes only.

| Sample ID | Terbutryn Peak Area | This compound Peak Area | Peak Area Ratio (Terbutryn/Terbutryn-d5) | Calculated Concentration (ng/g) | Recovery (%) |

| Blank Soil | Not Detected | 1,520,000 | - | Not Detected | - |

| Spiked Soil (10 ng/g) | 125,000 | 1,480,000 | 0.084 | 9.8 | 98 |

| Field Sample 1 | 45,000 | 1,510,000 | 0.030 | 3.5 | - |

| Field Sample 2 | Not Detected | 1,495,000 | - | Not Detected | - |

| Field Sample 3 | 88,000 | 1,530,000 | 0.058 | 6.8 | - |

The concentration of Terbutryn in the samples is calculated using a calibration curve prepared with known concentrations of Terbutryn and a constant concentration of this compound.

Signaling Pathways and Logical Relationships

As this compound is primarily used as an analytical tool, it is not typically involved in biological signaling pathways in the context of its research application. However, the logical relationship in its use for quantification can be visualized.

Conclusion

This compound is an indispensable tool for researchers requiring accurate and precise quantification of the herbicide Terbutryn in complex matrices. Its use as an internal standard in isotope dilution mass spectrometry minimizes the impact of sample preparation variability and matrix effects, ensuring high-quality analytical data. The methodologies outlined in this guide, based on established practices like the QuEChERS method, provide a robust framework for the application of this compound in environmental and agricultural research.

References

An In-depth Technical Guide to Terbutryn-d5: Structure, Properties, and Analytical Applications

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the deuterated stable isotope, Terbutryn-d5, including its chemical structure, physicochemical properties, and its primary application as an internal standard in quantitative analytical methods. Detailed experimental protocols and workflow visualizations are provided to support its use in research and analytical laboratories.

Chemical Structure and Properties

This compound is the deuterium-labeled form of Terbutryn, a selective herbicide from the triazine class.[1][2] The five deuterium atoms are located on the ethyl group, which provides a stable isotopic label for use in mass spectrometry-based analytical techniques.[3]

The parent compound, Terbutryn, acts by inhibiting photosynthesis in susceptible plants.[4][5] this compound is primarily used as an internal standard for the accurate quantification of Terbutryn in various matrices, such as environmental and biological samples.[1] Its physical and chemical properties are nearly identical to those of the unlabeled Terbutryn, ensuring similar behavior during sample preparation and chromatographic analysis.

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative data for this compound and its unlabeled analog, Terbutryn.

| Property | This compound | Terbutryn (Unlabeled Parent Compound) |

| Chemical Name | N'-tert-Butyl-6-methylsulfanyl-N-(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine[3] | 2-(tert-butylamino)-4-(ethylamino)-6-(methylthio)-s-triazine[6] |

| CAS Number | 1219804-47-3[3] | 886-50-0[7] |

| Molecular Formula | C₁₀H₁₄D₅N₅S[8] | C₁₀H₁₉N₅S[7] |

| Molecular Weight | 246.39 g/mol | 241.36 g/mol [9] |

| Appearance | - | White or colorless crystalline powder[6] |

| Melting Point | - | 104-105 °C[6] |

| Water Solubility | - | 25 mg/L (at 20 °C)[6] |

| Vapor Pressure | - | 0.225 mPa (at 25 °C)[6] |

| SMILES | [2H]C([2H])(C([2H])([2H])[2H])NC1=NC(SC)=NC(NC(C)(C)C)=N1 | CCNC1=NC(=NC(=N1)SC)NC(C)(C)C[9] |

| InChI Key | IROINLKCQGIITA-YRYIGFSMSA-N | IROINLKCQGIITA-UHFFFAOYSA-N[7] |

Core Applications

Due to its isotopic labeling, the primary and most critical application of this compound is as an internal standard for quantitative analysis.[1] It is indispensable for methods employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][10]

Using a stable isotope-labeled internal standard like this compound corrects for the loss of the analyte during sample preparation and for variations in instrument response (matrix effects), leading to highly accurate and precise quantification. This is crucial for:

-

Environmental Monitoring: Detecting and quantifying Terbutryn residues in water, soil, and sediment.[11][12]

-

Food Safety: Analyzing agricultural products for herbicide residues.[10]

-

Toxicology and Metabolism Studies: Tracking the fate of Terbutryn in biological systems.

Experimental Protocols

The following is a representative protocol for the quantification of Terbutryn in water samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with this compound as an internal standard. This protocol is adapted from established methods for triazine herbicides.[10][13]

Materials and Reagents

-

Standards: Terbutryn and this compound analytical standards (PESTANAL® or equivalent).[14]

-

Solvents: HPLC-grade acetonitrile, methanol, and water.

-

Reagents: Formic acid, ammonium acetate.

-

Equipment: Solid-Phase Extraction (SPE) cartridges (e.g., C18), HPLC system coupled to a triple quadrupole mass spectrometer.

Methodology

Step 1: Preparation of Standards and Internal Standard Spiking Solution

-

Prepare a stock solution of Terbutryn (1 mg/mL) in methanol.

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

From the stock solutions, prepare a series of calibration standards in a suitable solvent (e.g., methanol/water) ranging from 0.1 to 100 ng/mL.

-

Prepare an internal standard (IS) working solution of this compound at a fixed concentration (e.g., 50 ng/mL).

Step 2: Sample Preparation (Solid-Phase Extraction - SPE)

-

Collect a 100 mL water sample.

-

Spike the sample with a known volume of the this compound IS working solution.

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of water to remove interferences.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the analyte and internal standard with 5 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.

Step 3: HPLC-MS/MS Analysis

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Terbutryn: Precursor ion (Q1) m/z 242.1 → Product ions (Q3) m/z 186.1 (quantifier), m/z 158.1 (qualifier). (Note: These values are based on the protonated molecule [M+H]⁺ and may vary slightly based on instrumentation).

-

This compound: Precursor ion (Q1) m/z 247.1 → Product ion (Q3) m/z 191.1 (quantifier).

-

-

Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy according to the specific instrument manufacturer's guidelines.

-

Step 4: Data Analysis

-

Integrate the peak areas for the quantifier MRM transitions of both Terbutryn and this compound.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Terbutryn in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Chemical Structures

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Terbutryn D5 (ethyl D5) | LGC Standards [lgcstandards.com]

- 4. Terbutryn of biocide product from SinoHarvest Terbutryn manufacturer [sinoharvest.com]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. EXTOXNET PIP - TERBUTRYN [extoxnet.orst.edu]

- 7. Terbutryn [webbook.nist.gov]

- 8. hpc-standards.us [hpc-standards.us]

- 9. Terbutryn | C10H19N5S | CID 13450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Analytical method validation for terbutryn using gas chromatography/ion trap, gas chromatography/mass selective detector, and liquid chromatography/triple quadrupole mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transformation and stable isotope fractionation of the urban biocide terbutryn during biodegradation, photodegradation and abiotic hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of terbutryn and its degradation products in water, sediments, aquatic plants, and fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. テルブトリン PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

In-Depth Technical Guide: Synthesis and Isotopic Purity of Terbutryn-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Terbutryn-d5. The document details the synthetic pathway, experimental protocols, and analytical methodologies for determining the isotopic enrichment of this deuterated herbicide. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams in the DOT language.

Introduction

Terbutryn is a selective herbicide from the triazine class used to control broadleaf and grassy weeds in a variety of crops. This compound, a deuterated analog of Terbutryn, is an essential internal standard for quantitative analysis of the parent compound in environmental and biological samples using mass spectrometry-based methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The incorporation of five deuterium atoms on the ethyl group creates a distinct mass shift, allowing for accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response. The synthesis of high-purity this compound and the rigorous assessment of its isotopic enrichment are critical for its reliable use as an internal standard.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the commercially available starting material, cyanuric chloride, and culminates in the introduction of the deuterated ethyl group. The overall synthetic scheme is a sequential nucleophilic substitution on the triazine ring.

Synthesis Pathway

The synthesis of this compound involves a three-step process starting from cyanuric chloride. First, cyanuric chloride is reacted with tert-butylamine. The resulting intermediate is then reacted with methanethiol to introduce the methylthio group. Finally, the deuterated ethylamino group is introduced by reacting the chlorinated triazine precursor with ethylamine-d5.

Terbutryn-d5 as an Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of terbutryn-d5 as an internal standard in the quantitative analysis of the herbicide terbutryn. This document outlines the core principles of isotopic dilution mass spectrometry, presents quantitative data from relevant studies, and offers detailed experimental protocols.

Introduction: The Role of Internal Standards in Analytical Chemistry

In quantitative analytical chemistry, particularly in chromatographic techniques coupled with mass spectrometry (such as GC-MS and LC-MS/MS), achieving high accuracy and precision is paramount. However, the complexity of sample matrices (e.g., soil, water, biological tissues) can introduce significant variability during sample preparation and analysis. Factors such as analyte loss during extraction, matrix effects (ion suppression or enhancement), and variations in instrument response can all lead to inaccurate quantification.

To correct for these potential errors, an internal standard (IS) is introduced into the sample at a known concentration at the beginning of the analytical workflow. An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the analytical instrument. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, which mitigates the impact of the aforementioned sources of error.

Mechanism of Action: Why this compound is an Ideal Internal Standard for Terbutryn Analysis

The "mechanism of action" of this compound as an internal standard lies in its structural and physicochemical similarity to the target analyte, terbutryn. This compound is a stable isotope-labeled (SIL) version of terbutryn, where five hydrogen atoms have been replaced with their heavier isotope, deuterium. This subtle modification results in a compound that is ideal for the technique of isotopic dilution mass spectrometry.

The core principles of its efficacy are:

-

Co-elution in Chromatography: this compound has nearly identical polarity, solubility, and volatility to terbutryn. Consequently, during chromatographic separation (either gas or liquid chromatography), both compounds travel through the column at the same rate and have virtually the same retention time. This ensures that both the analyte and the internal standard experience the same matrix effects at the same point in time.

-

Similar Behavior During Sample Preparation: Because of their chemical similarity, this compound and terbutryn exhibit almost identical recovery rates during extraction, cleanup, and concentration steps. Any loss of the target analyte during sample workup will be mirrored by a proportional loss of the internal standard, thus keeping their ratio constant.

-

Distinguishable by Mass Spectrometry: While chromatographically and chemically similar, this compound has a higher molecular weight than terbutryn due to the presence of five deuterium atoms. This mass difference allows a mass spectrometer to detect and quantify both compounds independently and simultaneously.

By measuring the ratio of the response of terbutryn to that of the known concentration of this compound, a highly accurate quantification of terbutryn in the original sample can be achieved, as this ratio remains constant despite variations in sample preparation or instrument performance.

Figure 1: Principle of Internal Standard Use.

Terbutryn's Mode of Action as a Herbicide

To understand the importance of monitoring terbutryn, it is useful to understand its biological mechanism of action. Terbutryn is a selective herbicide belonging to the triazine class. Its primary mode of action in susceptible plants is the inhibition of photosynthesis.[1] Specifically, terbutryn blocks the electron transport chain in Photosystem II (PSII) by binding to the D1 protein. This disruption prevents the synthesis of ATP and NADPH, which are essential for carbon fixation, ultimately leading to the death of the plant.

Figure 2: Terbutryn's Herbicidal Signaling Pathway.

Quantitative Data

The use of this compound as an internal standard allows for robust and sensitive quantification of terbutryn in various matrices. Below are tables summarizing key performance data from analytical methods developed for terbutryn.

Mass Spectrometry Parameters

For LC-MS/MS analysis, the selection of precursor and product ion transitions is critical for the selective and sensitive detection of both the analyte and the internal standard.

| Compound | Precursor Ion (m/z) | Product Ions (m/z) |

| Terbutryn | 242 | 158, 200 |

| This compound | 247 | 159, 201, 206 |

Table 1: Representative LC-ESI-MS/MS (positive ion mode) transitions for terbutryn and this compound.

Method Validation Data

The following table presents method validation data from a study on terbutryn analysis in a food matrix (cabbage) using various analytical techniques. While this specific study utilized ametryn as an internal standard, the performance metrics are representative of what can be achieved with a suitable internal standard like this compound.[2]

| Analytical Method | Spike Recovery (%) | Limit of Detection (LOD) (mg/kg) | Limit of Quantification (LOQ) (mg/kg) |

| GC/IT (scan mode) | 96.5 | 0.0015 | 0.0047 |

| GC/IT (MS/MS mode) | 103.5 | 0.026 | 0.082 |

| GC/MSD | 90.3 | 0.015 | 0.048 |

| LC/MS/MS | 92.5 | 0.026 | 0.083 |

Table 2: Method validation data for terbutryn analysis.[2]

Experimental Protocols

The following are representative protocols for the analysis of terbutryn in water and soil/food matrices using an internal standard.

Analysis of Terbutryn in Water

This protocol is based on solid-phase extraction (SPE) followed by LC-MS/MS.

5.1.1 Sample Preparation and Extraction

-

Sample Collection: Collect a 500 mL water sample in a clean glass bottle.

-

Fortification: Spike the sample with a known amount of this compound solution.

-

SPE Cartridge Conditioning: Condition a wide-spectrum polymer-based SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Pass the entire 500 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

-

Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering salts and polar compounds.

-

Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10 minutes.

-

Elution: Elute the retained terbutryn and this compound from the cartridge with 10 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of acetone and dichloromethane).

-

Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

5.1.2 LC-MS/MS Conditions

-

LC Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MS/MS Mode: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 1.

Analysis of Terbutryn in Cabbage

This protocol is adapted from a validated method for terbutryn in a complex food matrix.[2]

5.2.1 Sample Preparation and Extraction

-

Homogenization: Weigh 5 g of a representative, homogenized cabbage sample into a 250 mL vessel.

-

Fortification: Add a known amount of this compound solution to the sample.

-

Extraction: Add 30 g of anhydrous sodium sulfate and 100 mL of ethyl acetate. Homogenize for 30 seconds.

-

Filtration: Filter the extract to remove solid particles.

-

Concentration: Take a 10 mL aliquot of the filtrate and evaporate to dryness using a nitrogen evaporator.

-

Reconstitution: Reconstitute the residue in 1 mL of acetonitrile for LC-MS/MS analysis or ethyl acetate for GC-MS analysis.

5.2.2 GC-MS Conditions

-

GC Column: A low-bleed capillary column suitable for pesticide analysis (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless injection mode.

-

Temperature Program: An optimized temperature gradient to separate terbutryn from other matrix components.

-

Ionization Mode: Electron Impact (EI).

-

MS Mode: Selected Ion Monitoring (SIM) or MS/MS.

Figure 3: Detailed Experimental Workflow.

Conclusion

This compound serves as an exemplary internal standard for the quantitative analysis of terbutryn in a variety of complex matrices. Its mechanism of action is rooted in the principles of isotopic dilution, where its near-identical chemical and physical properties to the unlabeled analyte allow it to accurately correct for variations throughout the analytical process. By co-eluting chromatographically and behaving similarly during sample preparation, while being distinguishable by mass spectrometry, this compound enables researchers to achieve the high levels of accuracy, precision, and reliability required in residue analysis and environmental monitoring. The protocols and data presented in this guide provide a robust framework for the implementation of this methodology in a laboratory setting.

References

- 1. Comprehensive monitoring of a special mixture of prominent endocrine disrupting chemicals in human urine using a carefully adjusted hydrolysis of conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analytical method validation for terbutryn using gas chromatography/ion trap, gas chromatography/mass selective detector, and liquid chromatography/triple quadrupole mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Availability of Terbutryn-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Terbutryn-d5, a deuterated analog of the herbicide Terbutryn. This document is intended for researchers, scientists, and professionals in drug development who require high-purity, isotopically labeled compounds for quantitative analysis. This compound is primarily utilized as an internal standard in analytical methodologies such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy. Its use allows for accurate quantification by correcting for analyte loss during sample preparation and instrumental analysis.

Commercial Availability and Quantitative Data

A range of chemical suppliers offer this compound, typically as a neat solid or in solution. The compound is available in various quantities to suit diverse research needs. Below is a summary of the key quantitative data and commercial suppliers.

| Supplier | Catalog/Product Code | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Enrichment | Chemical Purity | Available Formats |

| MedchemExpress | HY-B1991S | 1219804-47-3 | C₁₀H₁₄D₅N₅S | 246.39 | Not specified | Not specified | Solid |

| LGC Standards | DRE-C17320100 | 1219804-47-3 | C₁₀²H₅H₁₄N₅S | 246.39 | Not specified | Not specified | Neat |

| Qmx Laboratories | QX121328 | 1219804-47-3 | C₁₀²H₅H₁₄N₅S | 246.39 | Not specified | Not specified | Neat (0.01g) |

| CDN Isotopes | D-7108 | 1219804-47-3 | Not specified | 246.38 | 99 atom % D | Not specified | Solid (0.005g, 0.01g) |

| Sigma-Aldrich | 32977 | 1219804-47-3 | C₁₀D₅H₁₄N₅S | 246.39 | Not specified | Analytical Standard | Neat |

Note: For the most current availability, pricing, and detailed specifications, please refer to the suppliers' websites. Some suppliers may require account creation to view this information.

Experimental Protocol: Quantitative Analysis of Terbutryn in Environmental Samples using this compound as an Internal Standard by LC-MS/MS

This protocol outlines a general procedure for the determination of Terbutryn in water samples using isotope dilution mass spectrometry with this compound as an internal standard. This method is adaptable for other matrices such as soil or biological tissues with appropriate modifications to the sample extraction procedure.

1. Materials and Reagents

-

Terbutryn analytical standard

-

This compound internal standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

2. Standard Preparation

-

Prepare stock solutions of Terbutryn and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of Terbutryn by serial dilution of the stock solution with a suitable solvent (e.g., methanol/water).

-

Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 1 µg/mL).

-

Prepare calibration standards by spiking the working standard solutions with the internal standard solution to a final fixed concentration of this compound.

3. Sample Preparation (Water Sample)

-

Filter the water sample through a 0.45 µm filter.

-

Spike a known volume of the filtered water sample with the this compound internal standard solution.

-

Condition an SPE cartridge by passing methanol followed by water.

-

Load the spiked water sample onto the SPE cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the analyte and internal standard with an appropriate solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate Terbutryn from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM): Monitor at least two transitions for both Terbutryn and this compound (one for quantification and one for confirmation).

-

5. Data Analysis

-

Construct a calibration curve by plotting the ratio of the peak area of Terbutryn to the peak area of this compound against the concentration of Terbutryn in the calibration standards.

-

Determine the concentration of Terbutryn in the samples by using the calibration curve.

Signaling Pathway and Experimental Workflow Diagrams

The primary mode of action of Terbutryn is the inhibition of photosynthesis by blocking the electron transport chain in Photosystem II (PSII).

Caption: Workflow for the quantitative analysis of Terbutryn using an internal standard.

Terbutryn acts by binding to the D1 protein within the Photosystem II complex, thereby blocking the binding of plastoquinone (QB) and inhibiting electron flow.

Caption: Inhibition of electron transport in Photosystem II by Terbutryn.

Navigating the Safe Handling of Terbutryn-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for Terbutryn-d5, a deuterated analog of the herbicide Terbutryn. As a stable isotope-labeled internal standard, this compound is a critical component in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for the detection of its unlabeled counterpart in various matrices. Understanding its properties and associated hazards is paramount for ensuring laboratory safety and data integrity.

Physicochemical and General Data

This compound shares similar physicochemical properties with the unlabeled Terbutryn, with the primary difference being its increased molecular weight due to the presence of five deuterium atoms on the ethyl group. This isotopic labeling makes it an ideal internal standard for analytical quantification.[1][2]

| Property | Value | Reference |

| Chemical Name | N2-(tert-Butyl)-N4-(ethyl-d5)-6-(methylthio)-1,3,5-triazine-2,4-diamine | [1][2] |

| Synonyms | Terbutryn D5 (ethyl D5) | [1][2] |

| CAS Number | 1219804-47-3 | [1][3] |

| Unlabelled CAS Number | 886-50-0 | [1][3] |

| Molecular Formula | C₁₀H₁₄D₅N₅S | [1] |

| Molecular Weight | 246.39 g/mol | [1] |

| Appearance | White or colorless crystalline powder | [4] |

| Melting Point | 104-105 °C (for unlabeled Terbutryn) | [4] |

| Solubility | Sparingly soluble in water. Soluble in organic solvents such as acetonitrile, methanol, and ethyl acetate. | [4][5] |

| Storage Temperature | Store at room temperature, protected from moisture and light.[3] For solutions, store at 2-8°C or -20°C.[5] | |

| Stability | Stable under recommended storage conditions.[3] Avoid strong acids or bases.[6] |

Toxicological Profile and Hazard Identification

The toxicological data for this compound is not extensively available; therefore, the data for the unlabeled parent compound, Terbutryn, is used as a conservative proxy. Terbutryn is considered moderately toxic.

| Hazard Identification | GHS Classification and Statements |

| Pictograms | |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. |

| Precautionary Statements | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P391: Collect spillage. P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |

| Toxicity Data (for unlabeled Terbutryn) | Value | Species | Reference |

| Acute Oral LD50 | 2000 - 2500 mg/kg | Rat | [4] |

| Acute Dermal LD50 | >2000 mg/kg | Rabbit | |

| Skin Irritation | May cause skin irritation | [4] | |

| Eye Irritation | May cause eye irritation | [4] |

Experimental Protocols: Safe Handling and Use

The following protocols provide a general framework for the safe handling and use of this compound in a laboratory setting. Researchers should always refer to their institution's specific safety guidelines and the manufacturer's Safety Data Sheet.

Preparation of Stock and Working Standard Solutions

This protocol details the preparation of a stock solution from the neat (solid) this compound and subsequent dilutions to create working solutions.

-

Acclimatization: Before opening, allow the sealed container of neat this compound to equilibrate to room temperature for at least 30 minutes to prevent condensation of atmospheric moisture.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound using a calibrated analytical balance.

-

Dissolution: Add the weighed solid to a Class A volumetric flask. Add a small amount of a suitable high-purity solvent (e.g., acetonitrile, methanol) and gently swirl to dissolve the solid completely.[5]

-

Dilution to Volume: Once dissolved, dilute to the final volume with the same solvent. Cap the flask and invert it several times to ensure a homogenous solution.

-

Labeling and Storage: Transfer the stock solution to a labeled amber glass vial with a PTFE-lined cap. The label should include the compound name, concentration, solvent, preparation date, and initials of the preparer. Store the stock solution at 2-8°C or -20°C, protected from light.[5]

-

Working Solutions: Prepare working solutions by diluting the stock solution with the appropriate solvent as required for the analytical method.

Sample Preparation for LC-MS/MS Analysis

This is an example protocol for the extraction of a target analyte from a solid matrix and the addition of this compound as an internal standard.

-

Sample Weighing: Weigh a homogenized sample (e.g., 5 g of soil or plant tissue) into a centrifuge tube.

-

Internal Standard Spiking: Add a known volume of a this compound working solution to the sample.

-

Extraction: Add the extraction solvent (e.g., acetonitrile) to the tube.

-

Homogenization and Centrifugation: Vortex or shake the sample vigorously to ensure thorough extraction. Centrifuge the sample to separate the solid and liquid phases.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Visualizing Safe Handling and Hazards

The following diagrams, generated using Graphviz, illustrate key safety workflows and the hazard profile of this compound.

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

- 1. Terbutryn D5 (ethyl D5) | LGC Standards [lgcstandards.com]

- 2. This compound (ethyl-d5) | LGC Standards [lgcstandards.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. Page loading... [wap.guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. Terbutryn | C10H19N5S | CID 13450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Technical Guide: Terbutryn-d5 - Properties and Analytical Applications

This technical guide provides an in-depth overview of Terbutryn-d5, a deuterated stable isotope of the herbicide Terbutryn. It is intended for researchers, scientists, and professionals in drug development and environmental analysis who utilize isotopically labeled compounds as internal standards for quantitative analysis. This document covers the core physicochemical properties of this compound, its primary application in analytical methodologies, and the mechanism of action of its non-labeled counterpart, Terbutryn.

Core Compound Data

Quantitative data for this compound and its corresponding non-labeled analog, Terbutryn, are summarized below. The inclusion of Terbutryn data is essential as this compound is primarily used as an internal standard for the quantification of Terbutryn.

| Property | This compound | Terbutryn |

| CAS Number | 1219804-47-3[1][2][3][4] | 886-50-0[1] |

| Molecular Formula | C₁₀H₁₄D₅N₅S[3][4] | C₁₀H₁₉N₅S |

| Molecular Weight | 246.39 g/mol [1][3][4][5] | 241.36 g/mol |

Mechanism of Action: Inhibition of Photosynthesis

Terbutryn is a selective herbicide that functions by inhibiting photosynthesis in susceptible plants.[2][6] Its primary mode of action is the disruption of the photosynthetic electron transport chain within Photosystem II (PSII).

Terbutryn competitively binds to the QB binding site on the D1 protein of the PSII complex.[7][8] This site is normally occupied by plastoquinone, a mobile electron carrier. By blocking the binding of plastoquinone, Terbutryn effectively halts the electron flow from the primary quinone acceptor, QA , to QB .[7][8] This interruption of the electron transport chain leads to a buildup of reactive oxygen species, subsequent photooxidative damage, and ultimately, cell death in the target plant.

Mechanism of Terbutryn's inhibition of photosynthetic electron transport.

Experimental Protocols

This compound is an ideal internal standard for the quantification of Terbutryn in various matrices, such as environmental water samples and agricultural products, using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9] The following is a representative protocol for the analysis of Terbutryn in a solid matrix (e.g., cabbage) using LC-MS/MS with this compound as an internal standard, synthesized from published methodologies.[1]

Objective: To quantify the concentration of Terbutryn in a solid matrix using an internal standard method with LC-MS/MS.

Materials:

-

Terbutryn analytical standard

-

This compound internal standard (IS)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Formic acid

-

Sodium sulfate, anhydrous

-

Deionized water

-

0.45 µm nylon filters

-

Homogenizer

-

Evaporator (e.g., Turbovap)

-

LC-MS/MS system with Electrospray Ionization (ESI) source

Procedure:

-

Standard Preparation:

-

Prepare a primary stock solution of Terbutryn (e.g., 50 µg/mL) in methanol.

-

Prepare a primary stock solution of this compound (e.g., 50 µg/mL) in methanol.

-

Create a series of calibration standards (e.g., 0.01–5.0 µg/mL) by diluting the Terbutryn stock solution with acetonitrile.

-

Spike each calibration standard with the this compound internal standard solution to a final concentration (e.g., add 20 µL of 50 µg/mL IS to 1 mL of each standard).[1]

-

-

Sample Preparation (Extraction):

-

Weigh 5 g of the homogenized sample (e.g., pureed cabbage) into a 250-mL homogenization vessel.

-

Add 30 g of anhydrous sodium sulfate and 100 mL of ethyl acetate to the vessel.

-

Homogenize the mixture for 30 seconds.[1]

-

Filter the homogenate.

-

Transfer a 10 mL aliquot of the filtrate to an evaporation tube.

-

-

Internal Standard Spiking and Final Preparation:

-

Spike the 10 mL sample extract with a known amount of the this compound internal standard solution (e.g., 10 µL of 50 µg/mL IS).[1]

-

Evaporate the solvent to dryness under a stream of nitrogen at 60°C.[1]

-

Reconstitute the dry residue in 2 mL of acetonitrile.

-

Filter the reconstituted solution through a 0.45 µm nylon filter into an LC vial for analysis.

-

-

LC-MS/MS Analysis:

-

LC Conditions (Example):

-

MS/MS Conditions (Example for Terbutryn):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion ([M+H]⁺): m/z 242.

-

Product Ions: m/z 186 (quantification), m/z 91 (confirmation).[1]

-

-

MS/MS Conditions (Example for this compound):

-

Precursor Ion ([M+D]⁺): m/z 247 (adjust based on D5 mass)

-

Product Ions: Monitor corresponding fragment ions.

-

-

-

Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of Terbutryn to the peak area of this compound against the concentration of the calibration standards.

-

Determine the concentration of Terbutryn in the sample by calculating the peak area ratio from the sample injection and interpolating from the calibration curve.

-

General experimental workflow for Terbutryn analysis using this compound.

References

- 1. Analytical method validation for terbutryn using gas chromatography/ion trap, gas chromatography/mass selective detector, and liquid chromatography/triple quadrupole mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. benchchem.com [benchchem.com]

- 4. theanalyticalscientist.com [theanalyticalscientist.com]

- 5. pubs.usgs.gov [pubs.usgs.gov]

- 6. epa.gov [epa.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. shimadzu.com [shimadzu.com]

- 9. lcms.cz [lcms.cz]

A Technical Guide to the Solubility of Terbutryn-d5 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Overview of Terbutryn and Terbutryn-d5

Terbutryn is a selective herbicide from the triazine class, used to control a variety of grasses and broadleaf weeds.[1][2] It functions by inhibiting photosynthesis.[1][2][3] this compound is a stable isotope-labeled version of Terbutryn, where five hydrogen atoms on the ethyl group have been replaced with deuterium.[4] This labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry-based methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), used in residue analysis and environmental monitoring.[5]

Solubility of Terbutryn in Organic Solvents

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different solvent systems. The following table summarizes the available quantitative solubility data for Terbutryn in a range of common organic solvents at 20°C. This data provides a strong indication of the expected solubility for this compound.

| Organic Solvent | Solubility (g/L) at 20°C | Qualitative Solubility |

| Acetone | 220[6][7] | Readily Soluble[1] |

| Methanol | 220[6][7] | Readily Soluble |

| n-Octanol | 130[6][7] | Readily Soluble |

| Toluene | 45[6] | Readily Soluble |

| Hexane | 9[6][7] | Soluble |

| Isopropanol | Not specified | Readily Soluble[1][6] |

| Xylene | Not specified | Readily Soluble[1][6] |

| Dioxane | Not specified | Readily Soluble[1][6] |

| Chloroform | Not specified | Readily Soluble[1][6] |

| Carbon Tetrachloride | Not specified | Readily Soluble[1][6] |

| Dimethylformamide | Not specified | Readily Soluble[6] |

| Diethyl Ether | Not specified | Readily Soluble[6] |

| Petroleum Ether | Not specified | Slightly Soluble[6] |

| DMSO | ≥ 100 mg/mL (414.32 mM) | Soluble[2] |

Note: The quantitative data is for the non-deuterated Terbutryn and should be considered a close approximation for this compound.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent using the shake-flask method, a commonly accepted technique for solubility measurement.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (analytical standard)

-

High-purity organic solvent of choice

-

Volumetric flasks

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., MS or UV)

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials. The exact amount should be more than what is expected to dissolve.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature environment for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound in the same organic solvent.

-

Analyze the filtered supernatant and the calibration standards using a validated analytical method (e.g., HPLC-UV, LC-MS, or GC-MS).

-

Construct a calibration curve from the standards and determine the concentration of this compound in the saturated solution.

-

-

Data Reporting:

-

The solubility is reported as the mean concentration of the saturated solution, typically in units of g/L or mg/mL, at the specified temperature.

-

Workflow and Visualization

The following diagrams illustrate the logical workflow for the experimental determination of solubility and a conceptual representation of the factors influencing solubility.

Caption: Workflow for Experimental Solubility Determination.

Caption: Factors Influencing the Solubility of this compound.

Conclusion

This technical guide provides essential information on the solubility of this compound in a variety of organic solvents, leveraging data from its non-deuterated form, Terbutryn. The provided data table, experimental protocol, and workflow diagrams offer a robust resource for researchers and professionals in analytical chemistry and drug development. Accurate knowledge of solubility is a cornerstone for the successful implementation of this compound as an internal standard and for its handling in various laboratory and industrial settings.

References

- 1. EXTOXNET PIP - TERBUTRYN [extoxnet.orst.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Terbutryn | TargetMol [targetmol.com]

- 4. Terbutryn D5 (ethyl D5) | LGC Standards [lgcstandards.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Terbutryn | C10H19N5S | CID 13450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Terbutryn (Ref: GS 14260) [sitem.herts.ac.uk]

The Regulatory Landscape of Terbutryn: An In-depth Guide for Environmental Analysis

Introduction: Terbutryn (CAS 886-50-0) is a selective, pre- and post-emergent herbicide belonging to the s-triazine chemical class. Historically, it has been widely used in agriculture to control most grasses and many annual broadleaf weeds in crops such as winter wheat, barley, and sugarcane.[1][2][3] It also functions as a potent algaecide, leading to its use in controlling submerged and free-floating weeds and algae in reservoirs and ponds.[1][3] Terbutryn's primary mode of action is the inhibition of photosynthesis.[1] Due to its environmental persistence and toxicity to non-target aquatic organisms, particularly algae, Terbutryn has come under significant regulatory scrutiny worldwide.[4][5]

This technical guide provides a comprehensive overview of the current regulatory status of Terbutryn, focusing on established environmental quality standards and guidelines. It also details the analytical methodologies required for its detection and quantification in environmental matrices, designed for researchers, scientists, and environmental monitoring professionals.

Regulatory Status and Environmental Guidelines

The regulation of Terbutryn varies significantly across different global regions, reflecting diverse approaches to risk assessment and management. The European Union has adopted a stringent approach based on environmental risk, while other nations have established health-based guidelines for drinking water.

European Union (EU)

In the European Union, Terbutryn is not approved for use as a plant protection product under Regulation (EC) No 1107/2009.[6] However, it remains under review for certain biocidal applications, such as film and masonry preservatives.[6] Its environmental impact is managed under the Water Framework Directive (WFD), which establishes Environmental Quality Standards (EQS) to protect aquatic ecosystems.[6][7] The EQS values are critical for assessing the chemical status of surface water bodies.

United States (US)

The U.S. Environmental Protection Agency (EPA) has a more complex history with Terbutryn. While once registered as a General Use Pesticide, many of its agricultural product registrations have been cancelled, and the EPA has proposed the revocation of all tolerances for its residues on crops like barley and sorghum.[1][7] The EPA has classified Terbutryn as a Group C "possible human carcinogen".[1]

Unlike the EU, the U.S. EPA has not established specific National Recommended Water Quality Criteria for Terbutryn for the protection of aquatic life or human health. A 2013 EPA risk assessment, conducted for the registration of Terbutryn as a material preservative in paints, calculated acute Estimated Environmental Concentrations (EECs) in water of 9 µg/L and 18 µg/L under different scenarios.[2] However, it is crucial to note that these are model-derived estimates for a specific use case and do not represent official, legally enforceable federal water quality standards.[2]

Australia

Australia has established a health-based guideline for Terbutryn in drinking water. The Australian Drinking Water Guidelines (ADWG) state that the concentration of Terbutryn should not exceed 0.4 mg/L (400 µg/L).[1] This value is derived from the Acceptable Daily Intake (ADI) and is based on protecting human health from short- to medium-term exposure.[1]

Data Presentation: Quantitative Standards and Health-Based Values

The following tables summarize the key quantitative regulatory standards and health-based advisory values for Terbutryn.

Table 1: Regulatory and Health-Based Guideline Values for Terbutryn

| Jurisdiction/Body | Matrix | Guideline Type | Value | Unit | Reference |

| European Union | Freshwater | Annual Average EQS (AA-EQS) | 0.065 | µg/L | [6] |

| Freshwater | Max. Acceptable Conc. EQS (MAC-EQS) | 0.34 | µg/L | [6] | |

| Marine Water | Annual Average EQS (AA-EQS) | 0.0065 | µg/L | [6] | |

| Marine Water | Max. Acceptable Conc. EQS (MAC-EQS) | 0.034 | µg/L | [6] | |

| Australia (NHMRC) | Drinking Water | Health-Based Guideline | 400 | µg/L | [1] |

| WHO / FAO (JMPR) | Human Intake | Acceptable Daily Intake (ADI) | 0.01 | mg/kg bw/day | [1] |

| U.S. EPA (1986) | Human Intake | Provisional ADI (PADI) | 0.01 | mg/kg bw/day | [1] |

Table 2: Comparison of Analytical Techniques for Terbutryn Analysis

| Analytical Method | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Key Advantages | Reference |

| GC-IT (Scan Mode) | 0.0015 | 0.0047 | High sensitivity, rapid analysis time | [8] |

| GC-MSD (SIM Mode) | 0.015 | - | Good selectivity and widely available | [8] |

| LC-MS/MS | 0.026 | - | Excellent for polar compounds, high selectivity | [8] |

Mechanism of Action: Photosystem II Inhibition

Terbutryn, like other triazine herbicides, functions by interrupting the photosynthetic electron transport chain in plants and algae. It specifically targets Photosystem II (PSII), a key protein complex within the thylakoid membranes of chloroplasts. Terbutryn competitively binds to the Q(_B) binding site on the D1 protein subunit of PSII.[3][9] This site is normally occupied by plastoquinone (PQ), which acts as an electron shuttle. By blocking the binding of plastoquinone, Terbutryn effectively halts the flow of electrons from the primary quinone acceptor (Q(_A)) to Q(_B), leading to a buildup of high-energy electrons, the production of reactive oxygen species, and ultimately, cell death.[3][10]

Experimental Protocols for Environmental Analysis

Accurate quantification of Terbutryn at regulated levels requires sensitive and robust analytical methods. The following protocols are generalized workflows based on common practices described in the scientific literature.

Workflow for Environmental Sample Analysis

The analysis of Terbutryn in environmental samples follows a multi-step process, from collection to final quantification. Each step is critical for ensuring data quality and accuracy.

Protocol 1: Analysis of Terbutryn in Water by SPE and GC-MS/LC-MS/MS

This protocol is suitable for determining Terbutryn in raw and treated water samples.

-

Sample Collection and Preservation:

-

Collect a 1-liter water sample in a clean amber glass bottle.

-

If residual chlorine is present, dechlorinate with sodium thiosulfate.

-

Store the sample at 4°C and extract within 7 days.

-

-

Solid-Phase Extraction (SPE):

-

Cartridge Conditioning: Condition a polystyrene-divinylbenzene (PSDVB) or similar reversed-phase SPE cartridge (e.g., 100-500 mg) sequentially with 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of reagent water. Do not allow the cartridge to go dry.

-

Sample Loading: Pass the 1-liter water sample through the conditioned cartridge at a flow rate of 10-15 mL/min.

-

Drying: After loading, dry the cartridge by drawing a vacuum or passing nitrogen through it for at least 60 minutes.

-

Elution: Elute the trapped analytes with a suitable solvent. A common approach is to use 6 mL of n-hexane:acetone (3:1, v/v) followed by 5 mL of methanol.

-

-

Concentration and Solvent Exchange:

-

Combine the eluates and concentrate the extract to approximately 0.5 mL under a gentle stream of nitrogen at 40°C.

-

Solvent exchange into a solvent compatible with the instrument (e.g., ethyl acetate for GC-MS, acetonitrile or methanol for LC-MS/MS). Adjust the final volume to 1 mL.

-

-

Instrumental Analysis (GC-MS):

-

GC System: Use a gas chromatograph with a capillary column suitable for pesticide analysis (e.g., DB-Wax, 30 m x 0.32 mm ID, 0.25 µm film thickness).

-

Temperatures: Injector at 250°C, MS interface at 280°C.

-

Oven Program: 60°C, ramped at 15°C/min to 250°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS System: Operate in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for Terbutryn: m/z 241 (quantifier), 226, and 170 (qualifiers) .[8]

-

-

Instrumental Analysis (LC-MS/MS):

-

LC System: Use a liquid chromatograph with a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of A) Water with 0.1% formic acid and B) Acetonitrile or Methanol with 0.1% formic acid.

-

MS/MS System: Operate with an Electrospray Ionization (ESI) source in positive ion mode.

-

MRM Transitions: Monitor the transition of the precursor ion [M+H]⁺ at m/z 242 to product ions, typically m/z 186 (quantifier) and m/z 91 (qualifier) .[8]

-

Protocol 2: Analysis of Terbutryn in Soil/Sediment by Extraction and GC-MS

This protocol is suitable for determining Terbutryn in soil and sediment matrices.

-

Sample Preparation:

-

Air-dry the soil/sediment sample to a constant weight and sieve through a 2-mm mesh to remove large debris.

-

Determine the moisture content on a separate subsample.

-

-

Extraction:

-

Pressurized Solvent Extraction (PSE) or Sonication:

-

Mix 10 g of the homogenized sample with a drying agent like sodium sulfate.

-

Extract using a suitable solvent system, such as acetone:hexane (1:1, v/v), with a PSE system or by sonication.

-

-

Cleanup:

-

For complex matrices, a cleanup step may be necessary to remove interferences.

-

Gel Permeation Chromatography (GPC): GPC is effective at removing high molecular weight compounds like lipids.

-

Solid-Phase Extraction (SPE): Pass the concentrated extract through a silica or Florisil cartridge to remove polar interferences.

-

-

Concentration and Instrumental Analysis:

-

Concentrate the cleaned extract to a final volume of 1 mL under a stream of nitrogen.

-

Analyze using the GC-MS conditions described in Protocol 1.

-

Regulatory Assessment Workflow

The process of regulating a substance like Terbutryn in the EU involves a systematic, risk-based approach. It begins with broad screening and data collection, leading to prioritization and, if a significant risk is identified, the derivation of legally binding Environmental Quality Standards.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. epa.gov [epa.gov]

- 4. circabc.europa.eu [circabc.europa.eu]

- 5. epa.gov [epa.gov]

- 6. epa.gov [epa.gov]

- 7. EXTOXNET PIP - TERBUTRYN [extoxnet.orst.edu]

- 8. epa.gov [epa.gov]

- 9. epa.gov [epa.gov]

- 10. epa.gov [epa.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Triazine Herbicides in Environmental Samples by LC-MS/MS using Terbutryn-d5 as an Internal Standard

Abstract

This application note presents a robust and sensitive method for the simultaneous quantification of multiple triazine herbicides in water and soil matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method incorporates a stable isotope-labeled internal standard, Terbutryn-d5, to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocol outlines detailed procedures for sample extraction, chromatographic separation, and mass spectrometric detection. This method is suitable for environmental monitoring, food safety testing, and academic research, providing reliable detection and quantification of triazine herbicides at levels relevant to regulatory limits.

Introduction

Triazine herbicides, such as atrazine, simazine, and cyanazine, are widely used in agriculture for broadleaf and grassy weed control.[1] Due to their persistence and potential for groundwater contamination, their presence in the environment is a significant concern, leading to strict regulatory monitoring. LC-MS/MS has become the preferred analytical technique for the determination of these compounds due to its high selectivity, sensitivity, and ability to handle complex matrices. The use of a stable isotope-labeled internal standard is crucial for accurate quantification, as it closely mimics the behavior of the target analytes during sample preparation and analysis. This compound is an excellent choice as an internal standard for the analysis of a range of triazine herbicides.

Experimental Protocols

Sample Preparation

a) Water Samples (Direct Injection)

For relatively clean water samples such as drinking water, a direct injection method can be employed.[2]

-

Allow water samples to come to room temperature.

-

If visible particulates are present, filter the sample through a 0.45 µm syringe filter.

-

To an autosampler vial, add 950 µL of the water sample.

-

Add 50 µL of a 1 µg/mL this compound internal standard stock solution in methanol to achieve a final concentration of 50 ng/mL.

-

Vortex the vial to mix thoroughly.

-

The sample is now ready for LC-MS/MS analysis.

b) Water Samples (Solid-Phase Extraction - SPE)

For environmental water samples with higher levels of contaminants, an SPE cleanup is recommended to reduce matrix interference.

-

Condition a 6 cc, 500 mg C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Pass 100 mL of the water sample through the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of deionized water.

-

Dry the cartridge under a vacuum for 10 minutes.

-

Elute the analytes with 2 x 4 mL of ethyl acetate.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of 50:50 (v/v) methanol/water containing 50 ng/mL of this compound.

-

Vortex and transfer to an autosampler vial for analysis.

c) Soil and Food Samples (QuEChERS Extraction)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is effective for extracting triazine herbicides from complex solid matrices.[3]

-

Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg of primary secondary amine (PSA) sorbent for dispersive SPE (d-SPE) cleanup.

-

Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

-

Transfer 500 µL of the cleaned extract to a new tube.

-

Add the this compound internal standard to a final concentration of 50 ng/mL.

-

Evaporate to dryness and reconstitute in 500 µL of the initial mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

a) Liquid Chromatography Conditions

-

HPLC System: Thermo Scientific Accela HPLC system or equivalent[2]

-

Column: Thermo Scientific Hypersil GOLD™ 100 x 2.1 mm, 3 µm[2]

-

Mobile Phase A: 5 mM Ammonium Acetate in Water[2]

-

Mobile Phase B: Methanol[2]

-

Flow Rate: 400 µL/min[2]

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

Gradient:

-

0.0 min: 10% B

-

2.0 min: 10% B

-

12.0 min: 95% B

-

15.0 min: 95% B

-

15.1 min: 10% B

-

20.0 min: 10% B

-

b) Mass Spectrometry Conditions

-

Mass Spectrometer: Thermo Scientific TSQ Quantum Access™ or equivalent triple quadrupole mass spectrometer[2]

-

Ionization Source: Heated Electrospray Ionization (HESI), Positive Mode

-

Spray Voltage: 3500 V

-

Sheath Gas Pressure: 30 arbitrary units[2]

-

Auxiliary Gas Pressure: 10 arbitrary units[2]

-

Vaporizer Temperature: 350°C

-

Collision Gas: Argon at 1.5 mTorr[2]

-

Data Acquisition Mode: Selected Reaction Monitoring (SRM)

c) SRM Transitions

The following table lists the optimized SRM transitions for the target triazine herbicides and the internal standard, this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Simazine | 202.1 | 132.1 | 20 |

| Atrazine | 216.1 | 174.1 | 16 |

| Propazine | 230.2 | 188.1 | 17 |

| Cyanazine | 241.1 | 104.1 | 25 |

| Ametryn | 228.1 | 186.1 | 18 |

| Prometryn | 242.1 | 186.1 | 18 |

| Terbuthylazine | 230.2 | 174.1 | 17 |

| This compound (IS) | 247.2 | 191.1 | 18 |

Data Presentation

The analytical method was validated for linearity, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the table below.

| Compound | Calibration Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |

| Simazine | 0.25 - 100 | >0.997 | 0.05 | 0.25 |

| Atrazine | 0.25 - 100 | >0.998 | 0.05 | 0.25 |

| Propazine | 0.25 - 100 | >0.996 | 0.08 | 0.25 |

| Cyanazine | 0.5 - 100 | >0.995 | 0.1 | 0.5 |

| Ametryn | 0.5 - 100 | >0.997 | 0.1 | 0.5 |

| Prometryn | 0.5 - 100 | >0.998 | 0.1 | 0.5 |

| Terbuthylazine | 0.25 - 100 | >0.996 | 0.08 | 0.25 |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of triazine herbicides.

Caption: Logical relationship for quantification using an internal standard.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive tool for the routine analysis of triazine herbicides in various environmental matrices. The use of this compound as an internal standard effectively compensates for matrix-induced signal suppression or enhancement and variations in sample processing, leading to accurate and precise quantification. The method achieves low limits of detection and quantification, making it suitable for monitoring compliance with regulatory limits.

References

Audience: Researchers, scientists, and drug development professionals.

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Method Development for the Analysis of Terbutryn using Terbutryn-d5 as an Internal Standard.

Introduction

Terbutryn is a selective, systemic herbicide belonging to the triazine class, widely used to control a variety of grasses and broadleaved weeds in crops such as cereals and fruit trees.[1] Due to its potential for environmental contamination and risks to public health, sensitive and accurate analytical methods are required for its detection and quantification in various matrices.[2] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for pesticide residue analysis due to its high selectivity and sensitivity.[3]

The use of an isotopically labeled internal standard is crucial for accurate quantification in complex matrices, as it compensates for analyte loss during sample preparation and variations in instrument response.[4] this compound, a deuterated analog of Terbutryn, is an ideal internal standard for this purpose as it shares similar chemical and physical properties with the target analyte, but is distinguishable by its mass-to-charge ratio.[5][6][7][8][9]

This application note provides a detailed protocol for the development and validation of a GC-MS method for the quantitative analysis of Terbutryn in environmental samples, using this compound as an internal standard.

Experimental Protocols

Materials and Reagents

-

Terbutryn (analytical standard, >98% purity)

-

This compound (analytical standard, >99% isotopic purity)[6]

-

Methanol (HPLC grade)

-

Ethyl acetate (GC grade)

-

Sodium chloride (analytical grade)

-

Anhydrous sodium sulfate (analytical grade)

-

Deionized water

Instrumentation

A gas chromatograph coupled with a mass spectrometer (GC-MS) equipped with a split/splitless injector and an autosampler is recommended. The specific instrument used for this method development was an Agilent 7890B GC system coupled to a 5977A MS detector.

Standard Solution Preparation

-

Primary Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of Terbutryn and this compound into separate 10 mL volumetric flasks and dissolve in methanol.

-

Intermediate Stock Solutions (10 µg/mL): Dilute 100 µL of each primary stock solution to 10 mL with ethyl acetate in separate volumetric flasks.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the Terbutryn intermediate stock solution into blank matrix extract. Add a constant amount of the this compound intermediate stock solution to each calibration standard and sample to achieve a final concentration of 100 ng/mL. The suggested calibration range for Terbutryn is 10, 25, 50, 100, 250, and 500 ng/mL.

Sample Preparation (Water Sample)

-

To a 100 mL water sample in a separatory funnel, add 5 g of sodium chloride and shake to dissolve.

-

Spike the sample with 100 µL of the 1 µg/mL this compound internal standard solution.

-

Perform a liquid-liquid extraction by adding 30 mL of ethyl acetate and shaking vigorously for 2 minutes.

-

Allow the layers to separate and collect the organic (upper) layer.

-

Repeat the extraction two more times with 30 mL of fresh ethyl acetate.

-

Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent to near dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

GC-MS Method Parameters

The following table summarizes the optimized GC-MS conditions for the analysis of Terbutryn.

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Injector Temperature | 250°C[1] |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow)[1] |

| Oven Program | Initial temperature 60°C, hold for 1 min, ramp at 15°C/min to 250°C, hold for 5 min[1] |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) |

| Ionization Energy | 70 eV[1] |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Transfer Line Temperature | 280°C[1] |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Data Presentation

Mass Spectrometric Data

The following ions were monitored in SIM mode for the quantification and confirmation of Terbutryn and its internal standard.

| Compound | Retention Time (min) | Quantification Ion (m/z) | Confirmation Ions (m/z) |

| Terbutryn | ~9.6 | 241[1] | 226, 170[1] |

| This compound | ~9.6 | 246 | 231 |